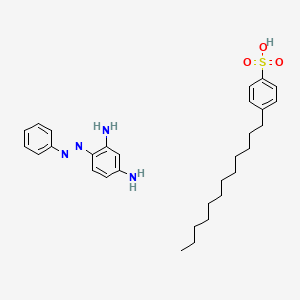

4-Dodecylbenzenesulfonic acid;4-phenyldiazenylbenzene-1,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Dodecylbenzenesulfonic acid and 4-phenyldiazenylbenzene-1,3-diamine are two distinct compounds that can form a complex. 4-Dodecylbenzenesulfonic acid is an organosulfur compound commonly used in various industrial applications as a surfactant, emulsifier, and auxiliary agent . 4-phenyldiazenylbenzene-1,3-diamine, on the other hand, is an azo compound known for its applications in dye chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Dodecylbenzenesulfonic acid can be synthesized through the sulfonation of dodecylbenzene using sulfur trioxide or oleum . The reaction typically occurs at elevated temperatures and requires careful control to avoid over-sulfonation.

4-phenyldiazenylbenzene-1,3-diamine is synthesized through a diazotization reaction followed by azo coupling. Aniline is first diazotized using sodium nitrite and hydrochloric acid, and then coupled with another aromatic amine to form the azo compound .

Industrial Production Methods

Industrial production of 4-Dodecylbenzenesulfonic acid involves continuous sulfonation processes using reactors designed to handle large volumes and maintain precise temperature control . For 4-phenyldiazenylbenzene-1,3-diamine, large-scale production involves batch processes with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Oxidation: 4-Dodecylbenzenesulfonic acid can undergo oxidation to form sulfonic acid derivatives.

Reduction: 4-phenyldiazenylbenzene-1,3-diamine can be reduced to form corresponding amines.

Substitution: Both compounds can participate in electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Reagents like halogens, acids, and bases are commonly employed

Major Products

Oxidation: Sulfonic acid derivatives and corresponding amines

Reduction: Amines and other reduced forms of the compounds.

Substitution: Various substituted aromatic compounds

Scientific Research Applications

4-Dodecylbenzenesulfonic acid is widely used in the preparation of detergents, cleaners, lubricants, paints, and resins due to its excellent surfactant properties . It is also used in the stabilization of colloidal particles and the fabrication of solid-state dye-sensitized solar cells .

4-phenyldiazenylbenzene-1,3-diamine is primarily used in dye chemistry for the synthesis of azo dyes, which are extensively used in textile and leather industries . It also finds applications in biological staining and as a reagent in analytical chemistry .

Mechanism of Action

4-Dodecylbenzenesulfonic acid acts as a surfactant by reducing the surface tension of liquids, thereby enhancing the wetting and spreading properties of solutions . It interacts with hydrophobic and hydrophilic molecules, forming micelles that encapsulate dirt and grease, making them easier to remove.

4-phenyldiazenylbenzene-1,3-diamine exerts its effects through the formation of azo bonds, which impart vivid colors to the dyes. The azo group (-N=N-) is responsible for the chromophoric properties, and the compound interacts with various substrates to form stable dye complexes .

Comparison with Similar Compounds

Similar Compounds

4-Dodecylbenzenesulfonic acid: Similar compounds include other alkylbenzenesulfonic acids like 4-octylbenzenesulfonic acid and 4-hexylbenzenesulfonic acid.

4-phenyldiazenylbenzene-1,3-diamine: Similar compounds include other azo dyes like methyl orange and Congo red.

Uniqueness

4-Dodecylbenzenesulfonic acid is unique due to its long alkyl chain, which provides superior surfactant properties compared to shorter-chain analogs . 4-phenyldiazenylbenzene-1,3-diamine stands out for its ability to form stable azo bonds, making it highly valuable in dye chemistry .

Properties

CAS No. |

110152-60-8 |

|---|---|

Molecular Formula |

C30H42N4O3S |

Molecular Weight |

538.7 g/mol |

IUPAC Name |

4-dodecylbenzenesulfonic acid;4-phenyldiazenylbenzene-1,3-diamine |

InChI |

InChI=1S/C18H30O3S.C12H12N4/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10/h13-16H,2-12H2,1H3,(H,19,20,21);1-8H,13-14H2 |

InChI Key |

CGUZXPDOXHAHST-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.